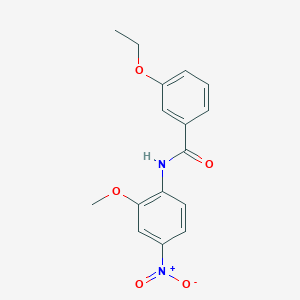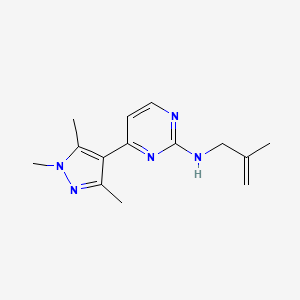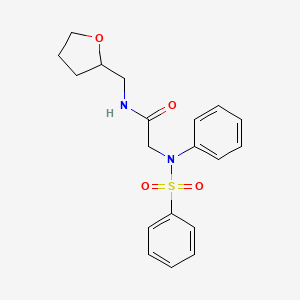![molecular formula C17H17ClN4O B3928817 8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide](/img/structure/B3928817.png)
8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide
Overview
Description
8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide, also known as XMD8-92, is a synthetic compound that has gained interest in the scientific community for its potential use in cancer research. This compound belongs to the class of quinoline-based derivatives and has shown promising results in various in vitro and in vivo studies.
Mechanism of Action
8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide binds to the ATP-binding site of FAK and prevents its autophosphorylation, which is essential for its activation. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. This compound also induces apoptosis (programmed cell death) in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anticancer effects, this compound has also been shown to have anti-inflammatory and anti-angiogenic properties. This compound inhibits the production of inflammatory cytokines and reduces the formation of new blood vessels, which are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide is its specificity for FAK, which makes it a valuable tool for studying the role of FAK in cancer biology. This compound has also been shown to be effective in vivo, making it a promising candidate for preclinical studies. However, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the research and development of 8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide. First, further studies are needed to elucidate the optimal dosing and administration of this compound in preclinical models. Second, the efficacy of this compound in combination with other anticancer agents should be investigated. Third, the potential use of this compound in other diseases, such as fibrosis and cardiovascular disease, should be explored. Finally, the development of more potent and selective FAK inhibitors based on the structure of this compound is an area of active research.
Scientific Research Applications
8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound exerts its anticancer effects by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is overexpressed in many types of cancer. FAK plays a crucial role in cancer cell survival, migration, and invasion, making it an attractive target for cancer therapy.
properties
IUPAC Name |
8-chloro-N-methyl-N-(3-pyrazol-1-ylpropyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-21(10-4-12-22-11-3-9-19-22)17(23)15-8-7-13-5-2-6-14(18)16(13)20-15/h2-3,5-9,11H,4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJZVYDUBFBUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C(=O)C2=NC3=C(C=CC=C3Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B3928738.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3928754.png)

![6-(4-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3928756.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}cyclopropanamine](/img/structure/B3928764.png)
![2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3928776.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3928783.png)
![10-acetyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928786.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3928811.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3928823.png)
![N-1,3-benzodioxol-5-yl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B3928824.png)

![4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3928835.png)